molecular formula C23H22ClN3O B10793775 5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

Cat. No.: B10793775
M. Wt: 391.9 g/mol
InChI Key: KVOQSTYDJIMDAO-UHFFFAOYSA-N
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Description

5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzyl chloride and cyclohexylamine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-7-chloro-2-cyclohexyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C23H22ClN3O

Molecular Weight

391.9 g/mol

IUPAC Name

5-benzyl-7-chloro-2-cyclohexylpyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C23H22ClN3O/c24-17-11-12-19-21(13-17)26(14-16-7-3-1-4-8-16)15-20-22(19)25-27(23(20)28)18-9-5-2-6-10-18/h1,3-4,7-8,11-13,15,18H,2,5-6,9-10,14H2

InChI Key

KVOQSTYDJIMDAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CN(C4=C(C3=N2)C=CC(=C4)Cl)CC5=CC=CC=C5

Origin of Product

United States

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